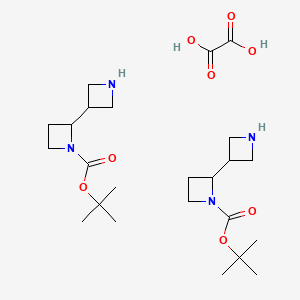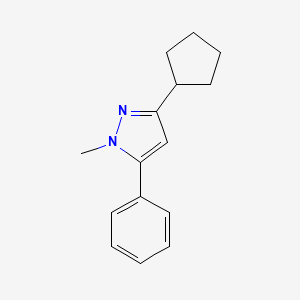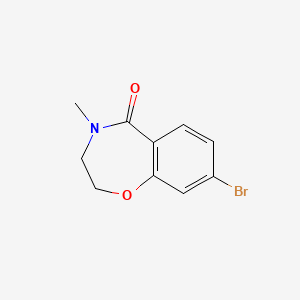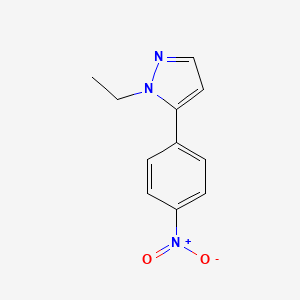![molecular formula C38H18F20IrN4P B13895080 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate](/img/structure/B13895080.png)
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is a complex organometallic compound This compound is notable for its unique structure, which includes multiple fluorinated groups and an iridium center
Méthodes De Préparation
The synthesis of 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate typically involves multiple steps. The synthetic route often starts with the preparation of the fluorinated benzene and pyridine derivatives, followed by the coordination of these ligands to the iridium center. The final step usually involves the addition of hexafluorophosphate to form the complete complex. Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can also occur, typically involving reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorinated groups on the benzene and pyridine rings can undergo substitution reactions, often with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the development of new drugs for cancer treatment.
Industry: The compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which this compound exerts its effects often involves the iridium center, which can participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application but can include interactions with enzymes, proteins, and other biological molecules. The fluorinated groups on the benzene and pyridine rings can also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate is unique due to its multiple fluorinated groups and the presence of an iridium center. Similar compounds include:
- 2-fluoro-4-(trifluoromethyl)benzenemethanethiol
- 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide
These compounds share some structural similarities but differ in their specific functional groups and reactivity
Propriétés
Formule moléculaire |
C38H18F20IrN4P |
|---|---|
Poids moléculaire |
1133.7 g/mol |
Nom IUPAC |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);1,10-phenanthroline;hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C12H8N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;+3 |
Clé InChI |
UWJJJWDVMHERHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[8-amino-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B13894998.png)

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13895006.png)
![3-azabicyclo[3.1.0]hexan-6-ol;2,2,2-trifluoroacetic acid](/img/structure/B13895011.png)

![1-[2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethyl]azetidine-3-carbonitrile](/img/structure/B13895019.png)


![N-[1-(S)-Cbz-3-phenylpropyl]-L-alanine](/img/structure/B13895027.png)
![4-amino-N-(6-methylisoquinolin-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13895039.png)
![2-[Dimethyl(phenyl)silyl]ethanamine](/img/structure/B13895046.png)
![5-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13895049.png)


